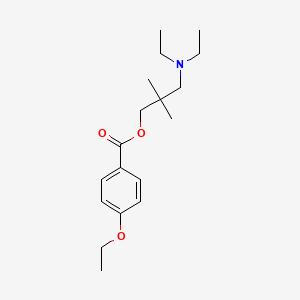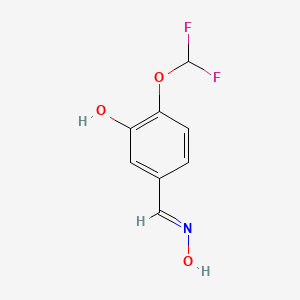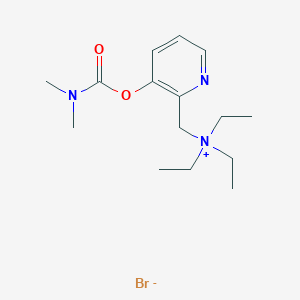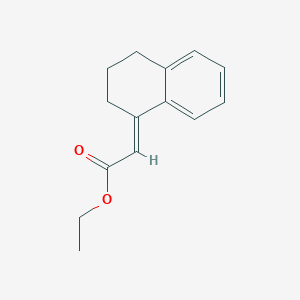
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester is an organic compound with the molecular formula C14H16O2. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with 1-tetralone (1,2,3,4-tetrahydronaphthalen-1-one).
Formation of Intermediate: The 1-tetralone undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate compound is then cyclized under acidic conditions to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalen-1-ylidine methanol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent hydrocarbon without the ester functional group.
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetic acid: The corresponding acid derivative.
1,2,3,4-Tetrahydronaphthalen-1-ylidine methyl ester: A similar ester with a methyl group instead of an ethyl group.
Uniqueness
1,2,3,4-Tetrahydronaphthalen-1-ylidine acetatic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. The presence of the ethyl ester group can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
ethyl (2E)-2-(3,4-dihydro-2H-naphthalen-1-ylidene)acetate |
InChI |
InChI=1S/C14H16O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-4,6,9-10H,2,5,7-8H2,1H3/b12-10+ |
Clé InChI |
SORDZZGVEVKHSU-ZRDIBKRKSA-N |
SMILES isomérique |
CCOC(=O)/C=C/1\CCCC2=CC=CC=C21 |
SMILES canonique |
CCOC(=O)C=C1CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



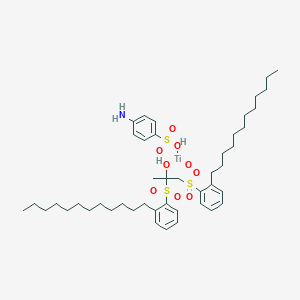
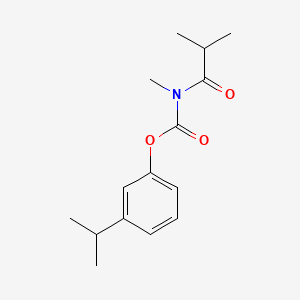
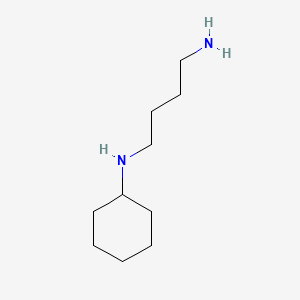


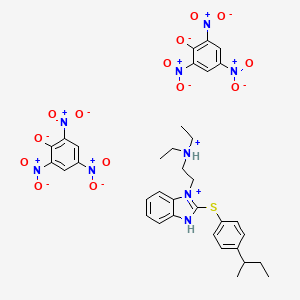
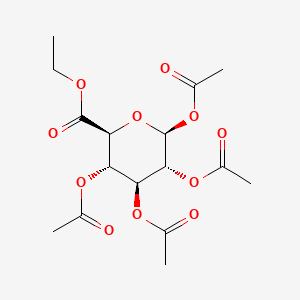
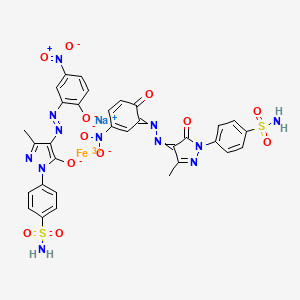
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
